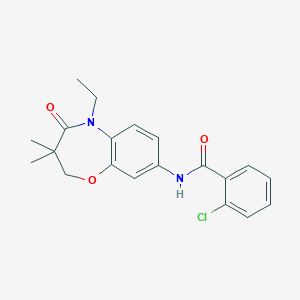

2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

描述

属性

IUPAC Name |

2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O3/c1-4-23-16-10-9-13(11-17(16)26-12-20(2,3)19(23)25)22-18(24)14-7-5-6-8-15(14)21/h5-11H,4,12H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMDJFFKCQOVGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through the reaction of an ortho-aminophenol derivative with a suitable electrophile under acidic or basic conditions.

Introduction of the Chloro Substituent: The chloro substituent is introduced via a chlorination reaction, typically using reagents such as thionyl chloride or phosphorus pentachloride.

Formation of the Benzamide Moiety: The final step involves the coupling of the benzoxazepine intermediate with a benzoyl chloride derivative to form the benzamide moiety. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

化学反应分析

Types of Reactions

2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazepine derivatives.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structural features. The presence of the benzoxazepine ring system is notable for its biological activity, which can be attributed to the ability of such compounds to interact with various biological targets.

Anticancer Activity

Research indicates that compounds similar to 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide exhibit anticancer properties. These compounds may act as inhibitors of specific enzymes involved in cancer cell proliferation. For instance, studies have shown that related benzoxazepines can inhibit the activity of certain kinases that are crucial for tumor growth and survival .

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders. Benzoxazepine derivatives have been studied for their effects on neurotransmitter systems and their ability to modulate receptor activity. This could make them candidates for the treatment of conditions such as anxiety and depression .

Enzyme Inhibition

The compound has been shown to inhibit enzymes critical for various metabolic pathways. For example, it may interact with glucosylceramide synthase, an enzyme involved in lipid metabolism. Inhibiting this enzyme can lead to reduced levels of glucosylceramides, which is beneficial in conditions like Fabry disease where these lipids accumulate abnormally .

Receptor Modulation

Benzoxazepines are known to modulate neurotransmitter receptors such as serotonin and dopamine receptors. This modulation can enhance or inhibit neurotransmitter signaling pathways, making these compounds valuable in the development of psychotropic medications .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of compounds related to this compound:

作用机制

The mechanism of action of 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Halogenated Benzamides

- 2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and 2-Chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide (): Both feature halogenated benzamide moieties but are attached to a pyrazole ring instead of benzoxazepine. Density functional theory (DFT) studies reveal strong hydrogen-bonding interactions and stabilization via electrostatic contributions, critical for molecular packing and solubility . The chlorine vs.

Agrochemical Benzamide Derivatives

- 2-Chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide (Triflumuron) and 2-Chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide (Chlorsulfuron) (): These agrochemicals share a chlorobenzamide backbone but incorporate triazine or trifluoromethoxy groups. Triflumuron acts as an insect growth regulator, while Chlorsulfuron is a sulfonylurea herbicide. Their activity highlights the role of auxiliary substituents in target specificity .

Benzoxazepine-Based Analogues

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzamide (BI81617)

Sulfonamide Derivatives

- N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide (): Substitutes benzamide with a sulfonamide group and adds a trifluoroethyl chain. The trifluoroethyl moiety enhances metabolic stability .

Structural and Functional Analysis

Molecular Weight and Physicochemical Properties

Key Trends

- Halogen Effects : Chlorine offers moderate electron-withdrawing effects and lipophilicity, balancing reactivity and bioavailability. Bromine increases steric bulk but may enhance halogen bonding.

- Auxiliary Groups : Ethyl/dimethyl substituents on benzoxazepine may shield the ketone, reducing metabolic oxidation.

Research Implications

常见问题

Q. What spectroscopic techniques are essential for confirming the structural identity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm proton and carbon environments, particularly the benzoxazepine ring and chloro-substituted benzamide groups.

- High-Resolution Mass Spectrometry (HRMS): Validate the molecular formula (e.g., C₂₂H₂₄ClN₂O₃) by matching observed [M+H]⁺ or [M-H]⁻ peaks with theoretical values.

- Infrared Spectroscopy (IR): Identify key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the 4-oxo group) .

- Cross-reference spectral data with PubChem entries for structurally similar benzoxazepine derivatives .

Q. How can researchers ensure synthetic purity, and what analytical methods are recommended?

Methodological Answer:

- HPLC with UV/Vis Detection: Use reverse-phase chromatography (C18 column) with a gradient elution (e.g., acetonitrile/water) to assess purity (>95%).

- Elemental Analysis: Confirm elemental composition (C, H, N) within ±0.4% of theoretical values.

- TLC Monitoring: Track reaction progress using silica gel plates and visualizing agents (e.g., iodine or UV light) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against target enzymes (e.g., kinases, proteases) using fluorogenic or colorimetric substrates.

- Cell Viability Assays: Employ MTT or resazurin-based protocols to assess cytotoxicity in relevant cell lines.

- Dose-Response Curves: Use 8–10 concentration points (e.g., 0.1–100 µM) to calculate IC₅₀ values .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported biological activity across studies?

Methodological Answer:

- Assay Standardization: Ensure consistent buffer conditions (pH, ionic strength) and temperature across labs.

- Compound Stability Testing: Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to rule out decomposition.

- Orthogonal Assays: Validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies optimize the compound’s stability in aqueous solutions for long-term studies?

Methodological Answer:

- pH Adjustment: Stabilize the benzoxazepine ring by maintaining pH 6–7 (prevents hydrolysis of the lactam group).

- Lyophilization: Prepare lyophilized aliquots in cryoprotectants (e.g., trehalose) for storage at -80°C.

- Light Sensitivity Mitigation: Use amber vials and conduct experiments under low-light conditions to prevent photodegradation .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to predict binding poses in target vs. off-target proteins.

- QSAR Analysis: Corporate substituent effects (e.g., ethyl vs. isopentyl groups) on bioactivity using Hammett or steric parameters.

- Free Energy Perturbation (FEP): Calculate relative binding affinities for proposed analogs .

Q. What experimental controls are critical for validating target engagement in cellular models?

Methodological Answer:

- Negative Controls: Use structurally similar but inactive analogs (e.g., chloro-to-fluoro substitution).

- CRISPR Knockout: Confirm activity loss in target gene-edited cell lines.

- Competitive Binding Assays: Co-treat with a known inhibitor to observe dose-dependent reversibility .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental binding data?

Methodological Answer:

- Solvent Accessibility Modeling: Account for solvation effects (e.g., implicit vs. explicit water models).

- Conformational Sampling: Use molecular dynamics (MD) simulations (50–100 ns) to explore flexible regions missed in docking.

- Experimental Validation: Perform ITC (isothermal titration calorimetry) to measure binding thermodynamics .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthetic scale-up?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring.

- Design of Experiments (DoE): Optimize parameters (e.g., temperature, catalyst loading) using factorial or response surface designs.

- Purification Consistency: Use automated flash chromatography with standardized gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。